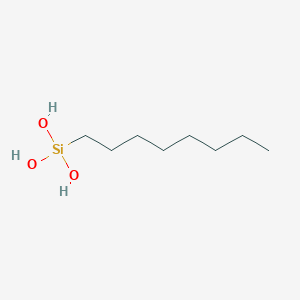

Silanetriol, octyl-

Description

BenchChem offers high-quality Silanetriol, octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanetriol, octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trihydroxy(octyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZZRAHVHXTKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468657 | |

| Record name | Silanetriol, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31176-12-2 | |

| Record name | Silanetriol, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Octylsilanetriol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analysis of octylsilanetriol (trihydroxy(octyl)silane). It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the applications and fundamental characteristics of this organosilicon compound. This document details the physicochemical properties, synthesis, and analytical methodologies, and explores its potential applications, particularly in surface modification.

Introduction

Octylsilanetriol is an organosilicon compound characterized by an eight-carbon alkyl chain attached to a silicon atom which, in turn, is bonded to three hydroxyl groups.[1] This unique structure, combining a hydrophobic octyl tail and a hydrophilic silanetriol head, imparts amphiphilic properties to the molecule, making it of interest in a variety of applications, including as a surfactant, in the formulation of waterproof coatings, and as a chemical intermediate.[2] In the context of drug development and material science, alkylsilanetriols are explored for their ability to modify the surfaces of biomaterials and inorganic nanoparticles, potentially influencing biocompatibility and drug delivery characteristics.

The chemistry of octylsilanetriol is dominated by the reactivity of its three silanol (Si-OH) groups. These groups can undergo condensation reactions with each other or with other hydroxyl-containing surfaces, leading to the formation of stable siloxane (Si-O-Si) bonds. This reactivity is the basis for its use in creating self-assembled monolayers and surface coatings. However, this same reactivity also makes octylsilanetriol prone to self-condensation, particularly in aqueous solutions at concentrations above 500 mg/L, which can lead to the formation of oligomers and polymeric structures. This guide will delve into these properties in detail.

Chemical Structure and Identification

The molecular structure of octylsilanetriol consists of a central silicon atom bonded to an n-octyl group and three hydroxyl groups.

| Identifier | Value |

| IUPAC Name | trihydroxy(octyl)silane[1] |

| CAS Number | 31176-12-2[1] |

| Molecular Formula | C₈H₂₀O₃Si[1] |

| SMILES | CCCCCCCC--INVALID-LINK--(O)O[1] |

| InChI | InChI=1S/C8H20O3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h9-11H,2-8H2,1H3[1] |

| InChIKey | YLZZRAHVHXTKGO-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of octylsilanetriol are summarized in the table below. It is important to note that many of the reported values are predicted, as the compound's tendency to self-condense complicates experimental determination.

| Property | Value | Source |

| Molecular Weight | 192.33 g/mol | [1] |

| Appearance | Colorless or light-yellow liquid | [2] |

| Boiling Point | 304.3 ± 25.0 °C (Predicted) | [3] |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in water and organic solvents.[2] Water solubility is limited by self-condensation at concentrations >500 mg/L. | |

| pKa | 13.28 ± 0.53 (Predicted) | [4] |

| Stability | Stable at room temperature, but unstable under strong acid or alkali conditions.[2] |

Experimental Protocols

Synthesis of Octylsilanetriol via Hydrolysis of Octyltrichlorosilane

Octylsilanetriol is typically synthesized by the controlled hydrolysis of its precursor, octyltrichlorosilane. The reaction involves the substitution of the chloro groups with hydroxyl groups upon reaction with water.

Materials:

-

Octyltrichlorosilane (precursor)

-

A suitable organic solvent (e.g., acetone, diethyl ether)

-

Water (deionized)

-

A weak base for acid scavenging (e.g., sodium bicarbonate, pyridine) (optional)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve octyltrichlorosilane in the chosen organic solvent under an inert atmosphere. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.

-

Hydrolysis: Slowly add a stoichiometric amount of water (3 equivalents) to the stirred solution of octyltrichlorosilane. The water can be diluted in the same organic solvent to ensure a controlled addition. If an acid scavenger is used, it can be added to the reaction mixture beforehand or co-added with the water.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as IR spectroscopy (disappearance of the Si-Cl bond and appearance of the Si-OH bond) or by the cessation of the evolution of hydrogen chloride gas (if no scavenger is used).

-

Work-up: After the reaction is complete, if an acid scavenger was not used, the resulting hydrochloric acid is neutralized or washed away. The organic layer is separated and washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield crude octylsilanetriol.

-

Purification: Due to its instability, purification of octylsilanetriol is challenging. If necessary, it can be attempted by vacuum distillation, though this risks promoting condensation. Often, the crude product is used directly in subsequent applications where high purity is not critical.

Safety Note: Octyltrichlorosilane is a corrosive and moisture-sensitive compound that reacts violently with water.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Analysis of Octylsilanetriol by GC-MS after Derivatization

Direct analysis of octylsilanetriol by gas chromatography is difficult due to its low volatility and the presence of reactive hydroxyl groups. Therefore, a derivatization step is necessary to convert the silanol groups into less polar and more volatile derivatives. Silylation is a common derivatization technique for this purpose.

Materials:

-

Octylsilanetriol sample

-

Anhydrous solvent (e.g., pyridine, acetonitrile)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

-

Internal standard (optional, for quantitative analysis)

-

GC-MS system

Procedure:

-

Sample Preparation: A known amount of the octylsilanetriol sample is dissolved in an anhydrous solvent in a reaction vial. If an internal standard is used, it is added at this stage.

-

Derivatization: The silylating agent is added to the sample solution. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific period (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: A small aliquot of the derivatized sample is injected into the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Range: The mass spectrometer is set to scan a mass range that will include the expected molecular ions and fragment ions of the derivatized octylsilanetriol.

-

-

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to the derivatized octylsilanetriol can be used for its identification by comparing the fragmentation pattern with known databases or by interpretation.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the direct involvement of octylsilanetriol in biological signaling pathways. Its primary relevance in a biological context is as a surface modifying agent.

However, we can visualize the logical workflow of key processes involving octylsilanetriol.

Self-Condensation of Octylsilanetriol

The self-condensation of octylsilanetriol is a critical aspect of its chemistry, especially in the presence of water. This process involves the reaction between the silanol groups of adjacent molecules to form siloxane bonds, with the elimination of water. This can lead to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network.

Caption: Self-condensation of octylsilanetriol to form dimers and oligomers with the elimination of water.

Surface Modification Workflow

A primary application of octylsilanetriol is the modification of surfaces containing hydroxyl groups, such as silica or metal oxides. This process leverages the condensation reaction between the silanol groups of octylsilanetriol and the surface hydroxyls to form a covalent bond, resulting in a hydrophobic surface.

Caption: A generalized workflow for the modification of a hydroxylated surface using octylsilanetriol.

Applications in Drug Development and Material Science

While specific applications of octylsilanetriol in approved drug formulations are not documented, the principles of its chemistry are relevant to several areas of drug development and material science:

-

Surface Modification of Nanoparticles: Octylsilanetriol and similar alkylsilanetriols can be used to coat inorganic nanoparticles (e.g., silica, titanium dioxide, iron oxide) to render their surface hydrophobic. This can be useful in creating drug delivery systems where the modified nanoparticles are dispersed in an organic phase or to control the interaction of the nanoparticles with biological membranes.

-

Biomaterial Functionalization: The surfaces of biomaterials, such as certain polymers or ceramics, can be modified with octylsilanetriol to alter their surface properties. This could be used to enhance hydrophobicity, reduce protein adsorption (biofouling), or improve the interface between an implant and the surrounding tissue.

-

Chromatography: Alkylsilanes are fundamentally used to create the stationary phases in reverse-phase chromatography. While octylsilanetriol itself may not be the direct reagent, the chemistry of bonding alkyl chains to a silica support is analogous to its surface modification capabilities.

Safety and Handling

Octylsilanetriol is generally considered to be of low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.

-

Handling: Avoid prolonged or repeated contact with the skin and eyes to prevent irritation.[2] Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from strong acids and bases.[2]

-

Precursor Hazard: The precursor, octyltrichlorosilane, is highly corrosive and reacts violently with water to produce hydrochloric acid.[5] Extreme caution must be exercised when handling this compound.

Conclusion

Octylsilanetriol is an amphiphilic organosilicon compound with a rich and complex chemistry centered around its reactive silanol groups. While its tendency to self-condense presents challenges for its isolation and analysis, this same reactivity is the key to its utility in surface modification. For researchers in drug development and material science, understanding the principles of how octylsilanetriol and similar compounds can be used to tailor the properties of surfaces and interfaces is crucial for the design of new drug delivery systems, biomaterials, and analytical tools. Further research into controlling the condensation process and exploring the interactions of octylsilanetriol-modified surfaces with biological systems will undoubtedly open up new avenues for its application.

References

An In-Depth Technical Guide to the Synthesis of Octylsilanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octylsilanetriol, a versatile organosilicon compound with significant potential in various scientific and industrial applications. This document details the primary synthetic methodologies, experimental protocols, and challenges associated with its production, with a focus on providing actionable data for professionals in research and development.

Octylsilanetriol, with the chemical formula C₈H₂₀O₃Si, is an organosilicon compound characterized by an eight-carbon alkyl chain attached to a silicon atom bearing three hydroxyl groups.[1][2] This amphiphilic structure, possessing both a hydrophobic octyl tail and a hydrophilic silanetriol head, makes it a valuable surfactant, coating agent, and intermediate in chemical synthesis.[2]

Core Synthesis Pathways

The synthesis of octylsilanetriol is primarily achieved through the hydrolysis of a suitable octylsilane precursor. The two most common methods involve the hydrolysis of octyltrialkoxysilanes and octyltrichlorosilanes. A key challenge in the synthesis is controlling the subsequent condensation of the silanetriol molecules, which can lead to the formation of undesirable polymeric siloxanes.[1]

Hydrolysis of Octyltriethoxysilane

This method involves the reaction of octyltriethoxysilane with water, typically in the presence of an acid or base catalyst, to replace the ethoxy groups with hydroxyl groups. Acid-catalyzed hydrolysis is common and proceeds in a stepwise manner.

Reaction Scheme:

C₈H₁₇Si(OCH₂CH₃)₃ + 3H₂O ⇌ C₈H₁₇Si(OH)₃ + 3CH₃CH₂OH

The reaction rate is influenced by factors such as pH, temperature, and the water-to-silane ratio. For instance, at a pH of 2 and a temperature of 25°C, the half-life for the hydrolysis of triethoxy(octyl)silane is approximately 25 seconds.[1]

Hydrolysis of Octyltrichlorosilane

This is a vigorous and often preferred method due to the high reactivity of the silicon-chlorine bond. Octyltrichlorosilane reacts readily with water to produce octylsilanetriol and hydrochloric acid.[3] This reaction is typically exothermic and requires careful control of the reaction conditions to manage the release of heat and HCl gas.

Reaction Scheme:

C₈H₁₇SiCl₃ + 3H₂O → C₈H₁₇Si(OH)₃ + 3HCl

The byproduct, hydrochloric acid, can also act as a catalyst for the subsequent condensation of the silanetriol.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of octylsilanetriol. Due to the inherent instability of octylsilanetriol and its propensity for condensation, precise yield and purity data for the isolated monomer can vary significantly based on the specific experimental conditions and purification methods employed.

| Parameter | Hydrolysis of Octyltriethoxysilane | Hydrolysis of Octyltrichlorosilane | Reference |

| Precursor | Octyltriethoxysilane | Octyltrichlorosilane | [1][2] |

| Byproducts | Ethanol | Hydrochloric Acid | [1][3] |

| Typical Catalyst | Acid (e.g., HCl) or Base | None (autocatalytic) | [1] |

| Reaction Rate | Half-life of ~25s at pH 2, 25°C | Very rapid, exothermic | [1][3] |

| Typical Yield | Variable, dependent on control of condensation | Variable, dependent on control of condensation | |

| Purity | Dependent on purification method | Dependent on purification method |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and isolation of octylsilanetriol. The following are generalized methodologies for the two primary synthesis routes.

Protocol 1: Synthesis via Hydrolysis of Octyltriethoxysilane

Objective: To synthesize octylsilanetriol by the acid-catalyzed hydrolysis of octyltriethoxysilane while minimizing condensation.

Materials:

-

Octyltriethoxysilane

-

Deionized water

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (HCl) or another suitable acid catalyst

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a reaction vessel, prepare a solution of octyltriethoxysilane in a suitable solvent like ethanol.

-

Separately, prepare an aqueous solution of the acid catalyst (e.g., dilute HCl). The water-to-silane molar ratio is a critical parameter to control the extent of hydrolysis and condensation.

-

Slowly add the aqueous acid solution to the octyltriethoxysilane solution under vigorous stirring. Maintain a low temperature (e.g., 0-5°C) to control the reaction rate and minimize condensation.

-

Allow the reaction to proceed for a specific duration, which needs to be optimized to favor the formation of the monomeric silanetriol.

-

Quench the reaction by neutralizing the acid catalyst with a suitable base.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure at a low temperature to isolate the crude octylsilanetriol.

-

Further purification may be attempted through methods like low-temperature crystallization or chromatography, though these are challenging due to the product's instability.

Protocol 2: Synthesis via Hydrolysis of Octyltrichlorosilane

Objective: To synthesize octylsilanetriol by the controlled hydrolysis of octyltrichlorosilane.

Materials:

-

Octyltrichlorosilane

-

Deionized water

-

A suitable solvent (e.g., a mixture of an organic solvent and water)

-

A base for neutralization (e.g., sodium bicarbonate)

Procedure:

-

In a reaction vessel equipped with a dropping funnel and a gas outlet to vent HCl, place a suitable solvent system.

-

Cool the reaction vessel to a low temperature (e.g., below 0°C).

-

Slowly add octyltrichlorosilane to the solvent system with vigorous stirring. The rate of addition should be carefully controlled to manage the exothermic nature of the reaction.

-

After the addition is complete, allow the reaction to stir for a short period at low temperature.

-

Carefully neutralize the generated hydrochloric acid with a base.

-

Isolate the octylsilanetriol through extraction with an organic solvent, followed by washing and drying as described in Protocol 1.

-

Solvent removal should be performed with great care to avoid thermal condensation of the product.

Mandatory Visualizations

The synthesis of octylsilanetriol can be visualized through the following diagrams, which illustrate the core reaction pathways and the logical workflow of the synthesis process.

Caption: Primary synthesis pathways for octylsilanetriol.

Caption: General experimental workflow for octylsilanetriol synthesis.

References

An In-depth Technical Guide to Octylsilanetriol (CAS 31176-12-2) for Researchers and Material Scientists

An Introduction to Octylsilanetriol: Properties, Synthesis, and Applications in Surface Modification

Octylsilanetriol, with the CAS number 31176-12-2, is an organosilicon compound belonging to the silanetriol family. It is characterized by an octyl group and three hydroxyl groups attached to a silicon atom. This structure imparts both hydrophobic properties, due to the octyl chain, and the ability to form strong, durable bonds with inorganic substrates through its reactive silanol groups. While not used as a therapeutic agent itself, its utility in modifying the surfaces of biomaterials and delivery systems makes it a compound of interest for drug development professionals and material scientists.

This technical guide provides a comprehensive overview of octylsilanetriol, focusing on its synthesis through the hydrolysis of precursors, its mechanism of surface modification, and relevant safety and toxicological data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 31176-12-2 | [1] |

| Molecular Formula | C8H20O3Si | [1] |

| Molecular Weight | 192.33 g/mol | [1] |

| Appearance | Typically generated in situ as a colorless or light yellow liquid | [2] |

| Solubility | Soluble in water and organic solvents, but tends to self-condense at concentrations above approximately 500 mg/L | [2] |

| Stability | Stable at room temperature, but unstable under strong acid or alkali conditions | [2] |

Synthesis of Octylsilanetriol via Hydrolysis

Octylsilanetriol is most commonly generated in situ through the hydrolysis of its alkoxysilane precursor, triethoxyoctylsilane (CAS 2943-75-1). This reaction is a cornerstone of its application in surface modification.

Experimental Protocol: In Situ Generation of Octylsilanetriol

The following protocol describes a typical acid-catalyzed hydrolysis of triethoxyoctylsilane to generate octylsilanetriol for the surface treatment of textiles.

Materials:

-

Triethoxyoctylsilane (OS)

-

Aminopropyl-terminated polydimethylsiloxane (APT-PDMS) water emulsion (70% w/w water content)

-

Hydrochloric acid (HCl), 0.1 M

-

Stirring apparatus

Procedure:

-

Slowly add 7 g of triethoxyoctylsilane to 30 g of the APT-PDMS water emulsion under continuous stirring at room temperature.

-

To catalyze the hydrolysis-condensation reaction, add 1 mL of 0.1 M hydrochloric acid dropwise to the mixture. Under these conditions, the molar ratio of OS/H2O/HCl is approximately 1:128:0.004.

-

Continue stirring the resulting mixture to ensure the complete hydrolysis of triethoxyoctylsilane to octylsilanetriol and subsequent condensation reactions. The final pH of the reaction mixture will stabilize at around 3 due to the protonation of aminopropyl groups.

Reaction Kinetics

The hydrolysis of triethoxyoctylsilane is a rapid process, with the rate being influenced by pH and temperature.

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life (t½) | ≈ 2 hours | 25 °C | [3] |

| Hydrolysis Half-life (t½) | 0.3 - 0.6 hours | pH 7, 25°C | [2] |

The hydrolysis reaction proceeds via a nucleophilic attack of water on the silicon-ethoxy bonds, leading to the formation of octylsilanetriol and ethanol.

Mechanism of Action: Surface Modification

The primary application of octylsilanetriol is in the hydrophobic modification of surfaces. This is achieved through a two-step process involving the initial hydrolysis of the precursor followed by the condensation of the resulting silanol groups with hydroxyl groups on the substrate surface and with other silanol groups.

Condensation and Polymerization

Once formed, the silanol groups of octylsilanetriol are highly reactive and readily undergo condensation reactions. This can occur with hydroxyl groups present on the surface of inorganic materials (e.g., silica, metal oxides) to form stable covalent Si-O-Substrate bonds. Additionally, intermolecular condensation between octylsilanetriol molecules leads to the formation of a cross-linked polysiloxane network (Si-O-Si bonds) on the surface.

This process transforms a hydrophilic surface into a hydrophobic one, with the octyl groups oriented away from the surface, creating a water-repellent layer.

Toxicological Data

The safety of octylsilanetriol is often inferred from studies on its precursor, triethoxycaprylylsilane, as rapid hydrolysis is expected in the presence of moisture. The Cosmetic Ingredient Review (CIR) has assessed the safety of alkoxyl alkyl silanes, and their report provides valuable toxicological data.

| Test | Species | Route | Results | Reference |

| Acute Oral Toxicity (LD50) | Wistar Rats | Oral | > 3500 mg/kg for Trimethoxycaprylylsilane | [4] |

| Acute Oral Toxicity (LD50) | Rats | Oral | > 5110 mg/kg for a related compound | [4] |

| Skin Irritation | Rabbits | Dermal | Moderately irritating for Triethoxycaprylylsilane | [5] |

| Eye Irritation | Rabbits | Ocular | Non-irritating for Trimethoxycaprylylsilane | [5] |

| Mutagenicity (Ames Test) | S. typhimurium | In vitro | Non-mutagenic for Trimethoxycaprylylsilane | [5] |

| Dermal Penetration | Porcine ear skin | In vitro | No penetration detected for a related silane | [4] |

Signs of toxicity observed in acute oral studies with high doses of triethoxycaprylylsilane included effects on the central nervous system such as sluggishness, aggressive behavior, and unsteady gait[5].

Applications in Research and Development

The ability of octylsilanetriol to create stable, hydrophobic surfaces has led to its use in various applications, including:

-

Water-repellent coatings: For textiles, building materials, and glass surfaces[2][3].

-

Surface modification of nanoparticles: To improve their dispersion in organic media and for use in composites[6][7].

-

Biomaterial surface modification: While specific examples for octylsilanetriol are not abundant in the literature, the general principle of silanization is widely used to modify the surfaces of medical implants and devices to control protein adsorption, cellular adhesion, and biocompatibility.

-

Corrosion inhibition: As a component in protective coatings for metals.

Conclusion

Octylsilanetriol, primarily generated from the hydrolysis of triethoxyoctylsilane, is a versatile molecule for creating hydrophobic surfaces. Its mechanism of action through condensation reactions allows for the formation of robust, covalently bound coatings on a variety of inorganic substrates. While not a therapeutic agent, its role in surface modification of materials, potentially including those used in medical devices and drug delivery systems, warrants its consideration by researchers and scientists in the field. The available toxicological data on its precursors suggest a low order of acute toxicity. Future research may further explore its application in the targeted modification of biomaterials to enhance their performance and biocompatibility.

References

- 1. MOLBASE [key.molbase.com]

- 2. Buy Triethoxyoctylsilane | 2943-75-1 | >97% [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of Triethoxy(octyl)silane to Octylsilanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of triethoxy(octyl)silane to its corresponding silanetriol, octylsilanetriol. The document details the underlying chemical principles, experimental considerations, and analytical methodologies pertinent to this reaction. Particular emphasis is placed on reaction conditions that favor the formation of the desired silanetriol while mitigating self-condensation side reactions.

Introduction

Triethoxy(octyl)silane is an organosilane that undergoes hydrolysis to form octylsilanetriol and ethanol. This reaction is of significant interest in materials science and surface chemistry, where the resulting silanetriol can be used for surface modification, as a coupling agent, or as a precursor for the synthesis of polysiloxanes. The general chemical equation for the hydrolysis is as follows:

C8H17Si(OC2H5)3 + 3H2O → C8H17Si(OH)3 + 3C2H5OH

The hydrolysis proceeds in a stepwise manner, with the sequential replacement of ethoxy groups with hydroxyl groups. However, the intermediate silanols and the final octylsilanetriol are prone to self-condensation reactions, leading to the formation of siloxane bridges (Si-O-Si) and ultimately polymeric structures.[1] Controlling the reaction conditions is therefore crucial to maximize the yield of the monomeric octylsilanetriol.

Physicochemical Properties

A summary of the relevant physicochemical properties of triethoxy(octyl)silane and its hydrolysis product, octylsilanetriol, is provided in the table below.

| Property | Triethoxy(octyl)silane | Octylsilanetriol |

| CAS Number | 2943-75-1 | 31176-12-2 |

| Molecular Formula | C14H32O3Si | C8H20O3Si |

| Appearance | Colorless liquid | Colorless to light yellow liquid[2] |

| Solubility | Insoluble in water | Soluble in water and organic solvents[2] |

| Stability | Hydrolytically unstable | Stable at room temperature, but unstable under strong acid or alkali conditions[2] |

| Hydrolysis Half-life (pH 7, 25°C) | 0.3 - 0.6 hours[1] | Not Applicable |

Experimental Protocols

While a specific, detailed protocol for the synthesis and isolation of pure octylsilanetriol is not extensively documented in publicly available literature, a general procedure can be derived from studies on the hydrolysis kinetics of alkoxysilanes. The following protocols are based on the principle of utilizing acidic conditions to promote hydrolysis while minimizing self-condensation.[3][4]

Acid-Catalyzed Hydrolysis in an Ethanol/Water Mixture

This protocol is adapted from kinetic studies performed on triethoxy(octyl)silane.[3]

Materials:

-

Triethoxy(octyl)silane (high purity)

-

Ethanol (anhydrous)

-

Deionized water

-

Acid catalyst (e.g., hydrochloric acid or acetic acid)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Magnetic stirrer

-

Temperature control system (oil bath or heating mantle)

-

Condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, prepare an 80:20 (w/w) solution of ethanol and deionized water.

-

Purge the system with an inert gas (nitrogen or argon) to minimize the presence of atmospheric moisture and carbon dioxide.

-

Add the acid catalyst to the ethanol/water mixture to achieve the desired pH (e.g., pH 4-5).

-

While stirring, add triethoxy(octyl)silane to the acidic ethanol/water solution. The molar ratio of water to silane should be at least 3:1 to ensure complete hydrolysis.

-

Maintain the reaction mixture at a controlled temperature (e.g., 25°C) and continue stirring.

-

The progress of the hydrolysis can be monitored in-situ using techniques such as 1H, 13C, and 29Si NMR spectroscopy to observe the disappearance of the ethoxy signals and the appearance of silanol and ethanol signals.[3]

-

Upon completion of the hydrolysis (as determined by spectroscopic monitoring), the resulting solution will contain octylsilanetriol, ethanol, water, and the acid catalyst.

Note on Isolation and Purification:

The isolation of pure octylsilanetriol from the reaction mixture is challenging due to its propensity for self-condensation upon removal of the solvent and changes in concentration.[1] A potential, though not explicitly documented, approach would involve:

-

Neutralization of the acid catalyst with a suitable base.

-

Careful removal of ethanol and water under reduced pressure at low temperatures to minimize condensation.

-

Further purification could potentially be attempted by chromatographic methods, though the instability of the silanetriol presents a significant challenge.

Given these challenges, for many applications, the octylsilanetriol is generated and used in-situ without isolation.

Reaction Kinetics and Influencing Factors

The rate of hydrolysis of triethoxy(octyl)silane is significantly influenced by several factors:

-

pH: The hydrolysis is catalyzed by both acids and bases. Under acidic conditions (pH 4-5), the rate of hydrolysis is enhanced, while the rate of self-condensation is relatively slow, favoring the formation of the silanetriol.[3][4] At neutral pH, the hydrolysis is rapid, with a half-life of 0.3 to 0.6 hours at 25°C.[1]

-

Catalyst: The choice of acid or base catalyst can affect the reaction rate.

-

Solvent: The use of a co-solvent like ethanol is common to ensure the miscibility of the silane and water.[3]

-

Temperature: Increasing the temperature generally increases the rate of both hydrolysis and condensation.

-

Water Concentration: A stoichiometric excess of water is required to drive the hydrolysis to completion.

Visualization of the Hydrolysis Pathway and Experimental Workflow

Signaling Pathway of Triethoxy(octyl)silane Hydrolysis

Caption: Stepwise hydrolysis of triethoxy(octyl)silane to octylsilanetriol.

Experimental Workflow for Acid-Catalyzed Hydrolysis

Caption: Workflow for the acid-catalyzed hydrolysis of triethoxy(octyl)silane.

Conclusion

The hydrolysis of triethoxy(octyl)silane to octylsilanetriol is a facile reaction that can be controlled by careful selection of reaction conditions. Acidic catalysis in an alcohol-water medium appears to be the most promising approach to maximize the yield of the desired silanetriol while suppressing the formation of condensation byproducts. Due to the inherent instability of octylsilanetriol, in-situ generation and utilization are often the most practical approaches for its application in further chemical processes or surface modifications. Further research is warranted to develop robust and scalable methods for the isolation and purification of octylsilanetriol.

References

Solubility of Octylsilanetriol in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octylsilanetriol, an organosilicon compound with the chemical formula C8H20O3Si, presents a significant challenge in determining its quantitative solubility in organic solvents. Due to its molecular structure, featuring a hydrophobic octyl group and three hydrophilic silanol groups, it possesses amphiphilic properties. While it is generally considered soluble in many organic solvents, its high reactivity, specifically the tendency of the silanol groups to undergo self-condensation, complicates precise and reproducible solubility measurements. This technical guide provides a comprehensive overview of the available information on the solubility of octylsilanetriol, addresses the challenges in its quantification, and offers insights based on the solubility of its precursor, n-octyltriethoxysilane.

Introduction to Octylsilanetriol

Octylsilanetriol, also known as octyltrihydroxysilane, is an organosilane that finds applications as a surface modifying agent, adhesion promoter, and in the formation of hydrophobic coatings.[1] Its utility is derived from the dual nature of its structure: the long alkyl chain provides hydrophobicity, while the silanol groups can form strong bonds with inorganic substrates and crosslink with each other.

However, it is this reactive nature of the silanol groups that makes the determination of its intrinsic solubility challenging. In the presence of moisture, acids, or bases, octylsilanetriol readily undergoes intermolecular condensation to form siloxane oligomers and polymers. This process alters the chemical identity of the solute, making it difficult to ascertain the solubility of the monomeric form. One report explicitly states that the water solubility of octylsilanetriol cannot be accurately measured due to this tendency to self-condense into highly cross-linked, high molecular weight polymers at concentrations greater than approximately 500 mg/L.[2]

Qualitative Solubility of Octylsilanetriol

General chemical principles and available literature suggest that octylsilanetriol is soluble in a range of organic solvents.[1] The "like dissolves like" principle indicates that the non-polar octyl chain would favor solubility in non-polar solvents, while the polar silanol groups would contribute to solubility in more polar organic solvents.

Based on these principles and information about its precursor, n-octyltriethoxysilane, which is known to be soluble in various organic solvents, the following qualitative solubility profile for octylsilanetriol can be inferred:

-

Alcohols (e.g., ethanol, methanol): Likely to be soluble due to hydrogen bonding interactions between the silanol groups and the hydroxyl groups of the alcohols.

-

Ketones (e.g., acetone): Expected to be a suitable solvent.

-

Ethers (e.g., diethyl ether): Likely to be soluble.

-

Hydrocarbons (e.g., toluene, hexane): The octyl group should promote solubility in these non-polar solvents.

-

Chlorinated Solvents (e.g., dichloromethane): Expected to be soluble.

It is crucial to note that in any of these solvents, the stability of the octylsilanetriol solution will be limited, and condensation reactions may occur over time, leading to the formation of insoluble polysiloxanes.

Quantitative Solubility Data: A Notable Gap

Despite extensive searches of scientific literature, technical data sheets, and patents, no specific quantitative solubility data (e.g., in g/100 mL, mg/mL, or molarity) for octylsilanetriol in organic solvents could be located. This absence of data is a direct consequence of the compound's reactivity and instability in solution, which makes the standardized experimental determination of its solubility limit exceedingly difficult.

To provide some context, the solubility of its precursor, n-octyltriethoxysilane (CAS No. 2943-75-1) , is more readily available and offers some insight into the types of organic solvents that are compatible with the octylsilyl group.

| Precursor Compound | Solvent Type | Solubility |

| n-Octyltriethoxysilane | Common non-polar organic solvents | Soluble |

| n-Octyltriethoxysilane | Various organic solvents | Soluble |

It is important to reiterate that this table represents the solubility of the precursor, n-octyltriethoxysilane, and not octylsilanetriol itself. This information is provided as an indicator of the types of solvents that can solvate the octylsilyl moiety.

Experimental Protocol for Solubility Determination (General Method)

For researchers aiming to determine the apparent solubility of octylsilanetriol under specific conditions, a carefully controlled experimental protocol is required. The following outlines a general approach, with the caveat that results may be influenced by the rate of condensation.

Objective: To determine the apparent solubility of octylsilanetriol in a given organic solvent at a specified temperature.

Materials:

-

Octylsilanetriol (freshly prepared or from a reliable source)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-MS, GC-MS, or NMR)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of octylsilanetriol to a known volume of the anhydrous organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a predetermined period to allow it to reach equilibrium. The time required should be minimized to reduce the extent of condensation.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the set temperature for a short period to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dry, tared vial. This step is critical to remove any suspended microparticles.

-

-

Quantification of Dissolved Solute:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent under controlled conditions (e.g., under a stream of inert gas or in a vacuum oven at a low temperature) to obtain the mass of the dissolved octylsilanetriol.

-

Alternatively, dilute a known aliquot of the filtered solution and analyze it using a suitable analytical technique (e.g., HPLC-MS, GC-MS after derivatization, or NMR with an internal standard) to determine the concentration.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) based on the mass of the dissolved solute and the volume of the solvent.

-

Critical Considerations:

-

Anhydrous Conditions: All solvents and equipment should be scrupulously dried to minimize water-induced condensation of the silanetriol.

-

Inert Atmosphere: Performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can further reduce contact with atmospheric moisture.

-

Time Limitation: The duration of the experiment should be kept as short as possible to minimize the impact of self-condensation on the measurement.

-

Freshness of Solute: Use freshly prepared or sourced octylsilanetriol to ensure its purity and minimize the presence of pre-existing oligomers.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Conclusion

The quantitative solubility of octylsilanetriol in organic solvents remains an area with a significant lack of published data. This is primarily due to the inherent reactivity of its silanol groups, which leads to self-condensation and the formation of oligomeric and polymeric species in solution. While it can be qualitatively described as soluble in a wide range of organic solvents, researchers and professionals in drug development and materials science should be aware of its limited stability in solution. Any experimental determination of its solubility should be conducted under carefully controlled, anhydrous conditions, and the results should be interpreted as the "apparent solubility" under those specific conditions, acknowledging the dynamic nature of the solute. Future research employing in-situ and rapid analytical techniques may be necessary to more accurately characterize the true solubility of monomeric octylsilanetriol.

References

"Silanetriol, octyl-" mechanism of surface modification

An In-depth Technical Guide to Surface Modification with Octyl-silanetriol

Introduction

Octyl-silanetriol is an organosilicon compound that plays a crucial role in surface modification, primarily by rendering surfaces hydrophobic. It is typically generated in situ from the hydrolysis of its precursor, triethoxyoctylsilane. This guide provides a detailed exploration of the chemical mechanisms underpinning the surface modification process, experimental protocols for its application and characterization, and quantitative data on the resulting surface properties. The information is tailored for researchers, scientists, and drug development professionals who leverage surface chemistry to control interfacial properties.

The modification process hinges on the formation of a robust, self-assembled monolayer (SAM) on substrates possessing hydroxyl (-OH) groups, such as glass, silica, and various metal oxides. The octyl group provides a nonpolar, water-repellent interface, while the silanetriol functionality anchors the molecule to the surface through stable covalent bonds.

Core Mechanism of Surface Modification

The surface modification process using octyl-silanetriol's precursor, triethoxyoctylsilane, is a two-step mechanism involving hydrolysis followed by condensation.

2.1 Step 1: Hydrolysis of Triethoxyoctylsilane

The process begins with the hydrolysis of triethoxyoctylsilane in the presence of water. This reaction replaces the three ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH), yielding the reactive octylsilanetriol and ethanol as a byproduct.[1][2] This reaction can be catalyzed by acid or base.[2] The hydrolysis of triethoxyoctylsilane is rapid, with a reported half-life of 0.3 to 2 hours at room temperature and neutral pH.[1][2][3]

The overall hydrolysis reaction is as follows: C8H17Si(OC2H5)3 + 3H2O → C8H17Si(OH)3 + 3C2H5OH

2.2 Step 2: Condensation and Covalent Bond Formation

Following hydrolysis, the newly formed silanol (Si-OH) groups of octylsilanetriol are highly reactive and undergo condensation reactions. There are two primary condensation pathways:

-

Intermolecular Condensation: Octylsilanetriol molecules can condense with each other to form a polymeric siloxane (Si-O-Si) network. This self-condensation becomes significant at concentrations exceeding 500 mg/L, leading to the formation of high molecular weight, cross-linked polymers.[1][3]

-

Surface Condensation: The primary mechanism for surface modification involves the condensation of the silanol groups with hydroxyl groups present on the substrate's surface (e.g., Si-OH on silica or M-OH on a metal oxide). This reaction forms a durable, covalent silicon-oxygen-substrate (Si-O-Substrate) bond, effectively grafting the octyl moiety to the surface.[1][4]

The formation of these covalent bonds ensures a permanent and chemically resistant surface modification.[1]

References

The Formation of Trihydroxy(octyl)silane Self-Assembled Monolayers on Silica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of organosilanes on silica surfaces is a cornerstone of surface functionalization, enabling the precise control of surface properties such as hydrophobicity, biocompatibility, and chemical reactivity. Among these, trihydroxy(octyl)silane is pivotal for creating well-defined, hydrophobic surfaces. This technical guide delves into the core principles, experimental protocols, and characterization of trihydroxy(octyl)silane self-assembled monolayers (SAMs) on silica substrates, providing a comprehensive resource for professionals in research and development.

The Mechanism of Self-Assembly

The formation of a trihydroxy(octyl)silane SAM on a silica (SiO₂) surface is a two-step process involving hydrolysis and condensation. Initially, the precursor, typically an octylalkoxysilane (e.g., octyltriethoxysilane) or octylchlorosilane, undergoes hydrolysis in the presence of trace amounts of water to form trihydroxy(octyl)silane. This reactive intermediate then condenses with the hydroxyl groups (-OH) present on the hydrated silica surface, forming stable silicon-oxygen-silicon (Si-O-Si) covalent bonds. Concurrently, lateral condensation between adjacent trihydroxy(octyl)silane molecules leads to the formation of a cross-linked polysiloxane network, resulting in a dense and stable monolayer.

Experimental Protocols

The successful formation of a high-quality SAM is highly dependent on meticulous experimental execution. The following protocol outlines the key steps for the preparation of trihydroxy(octyl)silane SAMs on silica substrates.

Substrate Preparation

A pristine and activated silica surface is critical for uniform monolayer formation.

-

Cleaning: The silica substrates (e.g., silicon wafers with a native oxide layer, glass slides) are first sonicated in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by ethanol, and finally deionized water (10-15 minutes each).

-

Hydroxylation: To ensure a high density of surface hydroxyl groups, the substrates are immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30-60 minutes at room temperature. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.

-

Rinsing and Drying: Following piranha treatment, the substrates are thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon). The substrates should be used immediately for silanization.

Silanization

The silanization process should be carried out in an anhydrous environment to prevent premature polymerization of the silane in solution.

-

Solution Preparation: A solution of the octylsilane precursor (e.g., octyltriethoxysilane) is prepared in an anhydrous solvent, typically toluene, at a concentration of 1-5% (v/v). The use of anhydrous solvents is crucial to control the hydrolysis reaction at the substrate surface.

-

Immersion: The cleaned and dried silica substrates are immersed in the silane solution under an inert atmosphere (e.g., in a glovebox or a desiccator filled with nitrogen or argon).

-

Reaction Time and Temperature: The reaction is typically carried out at room temperature for a duration ranging from a few hours to 24 hours. Kinetic studies have shown that the initial attachment of molecules can be rapid, with surface coverage occurring within approximately 16 minutes, while the reorientation of the alkyl chains to a more ordered, upright state can continue for up to 8.5 hours.[1][2]

-

Rinsing: After the desired reaction time, the substrates are removed from the solution and rinsed sequentially with the anhydrous solvent (e.g., toluene) and then with a more polar solvent like ethanol to remove any physisorbed silane molecules.

-

Curing: The substrates are then cured in an oven at 100-120°C for 1-2 hours to promote further cross-linking within the monolayer and strengthen the covalent bonds to the surface.

Characterization of the Self-Assembled Monolayer

A combination of surface-sensitive techniques is employed to characterize the quality and properties of the resulting SAM.

| Characterization Technique | Parameter Measured | Typical Values/Observations for Octylsilane SAMs |

| Water Contact Angle (WCA) Goniometry | Surface hydrophobicity | Increases from <10° for clean silica to >100° for a dense SAM. |

| Atomic Force Microscopy (AFM) | Surface morphology and roughness | Initially shows small islands of ~20 nm which coalesce over time to form a smooth monolayer.[1][2] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical composition and molecular orientation | Appearance of C-H stretching peaks (2850-3000 cm⁻¹) and changes in the Si-O-Si region (900-1200 cm⁻¹) confirm silanization.[1] |

| Ellipsometry | Monolayer thickness | Typically in the range of 1-2 nm for a fully formed octylsilane monolayer. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Detection of carbon and silicon signals consistent with the octylsilane structure. |

Factors Influencing Monolayer Quality

The quality of the SAM is influenced by several experimental parameters:

-

Water Content: While a thin layer of adsorbed water on the silica surface is necessary for hydrolysis, excess water in the bulk solution can lead to premature silane polymerization and the deposition of aggregates rather than a uniform monolayer.

-

Solvent: The choice of an anhydrous, non-polar solvent like toluene is critical to prevent premature hydrolysis and aggregation of the silane molecules in the solution.

-

Reaction Time: Sufficient time must be allowed for the two-stage process of initial attachment and subsequent reorientation and cross-linking to ensure the formation of a dense, well-ordered monolayer.[1][2]

-

Cleanliness: The presence of contaminants on the substrate surface can inhibit the uniform self-assembly of the silane molecules, leading to defects in the monolayer.

By carefully controlling these parameters, researchers can reproducibly generate high-quality trihydroxy(octyl)silane SAMs on silica surfaces, providing a robust platform for a wide range of applications in drug development, biosensing, and materials science.

References

The Foundation of Hydrophobic Surfaces: A Technical Guide to Octyl-Silanetriol Precursors

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The pursuit of creating highly water-repellent surfaces is a cornerstone of advanced materials science, with applications ranging from self-cleaning coatings to specialized biomedical devices. At the forefront of this technology is the use of silane-based precursors, among which octyl-silanetriol, and its common laboratory precursor octyltriethoxysilane, stands out for its ability to form robust and effective hydrophobic coatings. This technical guide delves into the core principles of using octyl-silanetriol as a building block for these functional surfaces, providing a comprehensive overview of the underlying chemistry, detailed experimental protocols, and key performance data.

The Chemistry of Hydrophobicity: From Precursor to Performance

The journey from a liquid precursor to a solid, water-repellent coating is a fascinating interplay of chemical reactions. The process begins with an alkoxysilane, in this case, n-octyltriethoxysilane (OTES), which serves as the stable, commercially available starting material. The key to its transformation into a surface-modifying agent lies in the processes of hydrolysis and condensation.

The Two-Step Reaction: Hydrolysis and Condensation

The formation of a durable hydrophobic layer from OTES is a two-stage process:

-

Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) of the octyltriethoxysilane molecule are replaced by hydroxyl groups (-OH), yielding octyl-silanetriol (C8H17Si(OH)3) and ethanol as a byproduct. This reaction is often catalyzed by an acid or a base to control the reaction rate.[1]

-

Condensation: The newly formed, highly reactive silanol groups of the octyl-silanetriol molecules can then react with each other (intermolecular condensation) to form stable siloxane bonds (Si-O-Si). This process results in the formation of a cross-linked polysiloxane network.[2] Simultaneously, these silanol groups can also react with hydroxyl groups present on the surface of a substrate (e.g., glass, silicon wafer), covalently bonding the hydrophobic octyl groups to the surface.

The long, nonpolar octyl chains (C8H17) are oriented away from the substrate, creating a low-energy surface that repels water.

Quantitative Performance Metrics

The effectiveness of a hydrophobic coating is primarily quantified by its water contact angle. A higher contact angle indicates greater hydrophobicity. The following tables summarize key performance data for coatings derived from octyltriethoxysilane.

Table 1: Water Contact Angles of Octyltriethoxysilane-Based Coatings on Glass

| Substrate | Coating Method | Catalyst | Contact Angle (°) | Reference |

| Glass | Self-Assembled Monolayer | n-Butylamine | ~103 | [3] |

| Glass Slides | Silanization | Hydrochloric Acid | 96 - 100.3 | [4] |

Table 2: Performance of Modified Mesoporous Silica Particles with Octyltriethoxysilane

| Reaction Temperature (°C) | Graft Amount (%) | Contact Angle (°) |

| 25 | 33.24 | 102.1 |

| 40 | 44.37 | 43.8 |

Note: In this specific study with mesoporous silica particles, the contact angle decreased at higher reaction temperatures, a phenomenon attributed to the specific surface chemistry and morphology of the substrate.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of hydrophobic coatings using octyltriethoxysilane on a glass substrate.

Materials and Reagents

-

Glass slides or silicon wafers

-

n-Octyltriethoxysilane (OTES)

-

Toluene, anhydrous

-

n-Butylamine (catalyst)

-

Ethanol, absolute

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sulfuric acid (H2SO4)

-

Hydrogen peroxide (H2O2)

-

Nitrogen gas, high purity

Substrate Cleaning (Piranha Solution Method)

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Prepare the piranha solution by carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide.

-

Immerse the glass slides in the piranha solution for 10-15 minutes.

-

Carefully remove the slides and rinse them extensively with deionized water.

-

Rinse the slides with absolute ethanol.

-

Dry the slides under a stream of high-purity nitrogen gas.

Formation of the Self-Assembled Monolayer (SAM)

-

Prepare a solution of 1% (v/v) octyltriethoxysilane and a catalytic amount of n-butylamine in anhydrous toluene.

-

Immerse the cleaned and dried glass slides in the OTES solution.

-

Allow the self-assembly process to proceed for 8 to 24 hours at room temperature in a sealed container to prevent moisture contamination.[5][6]

-

After the immersion period, remove the slides from the solution.

-

Rinse the slides thoroughly with absolute ethanol to remove any unreacted silane.

-

Dry the coated slides with a stream of high-purity nitrogen gas.

Visualizing the Process

To better understand the chemical transformations and experimental procedures, the following diagrams have been generated.

Caption: The hydrolysis of octyltriethoxysilane to octyl-silanetriol and subsequent condensation.

Caption: Step-by-step workflow for creating a hydrophobic surface using octyltriethoxysilane.

Durability and Stability of the Coating

The covalent bonding of the silane to the substrate and the cross-linked nature of the polysiloxane network impart significant durability to the hydrophobic coating. While specific quantitative data for the abrasion and chemical resistance of octyl-silanetriol coatings are not extensively tabulated in the literature, silane-based coatings are generally known for their robustness. Factors influencing durability include the density of the self-assembled monolayer, the degree of cross-linking, and the nature of the substrate. Further research is warranted to quantify the long-term performance of these coatings under various environmental stressors.

Conclusion

Octyl-silanetriol, generated in situ from its octyltriethoxysilane precursor, is a highly effective agent for the creation of hydrophobic surfaces. The straightforward hydrolysis and condensation chemistry, coupled with well-established experimental protocols, makes this a versatile and reliable method for researchers and professionals in various scientific and industrial fields. The resulting low-energy surfaces offer excellent water repellency, paving the way for innovations in materials science and technology.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Open Access) Formation of ots self-assembled monolayer on glass surface investigated by AFM (2000) | Xu Guo-hua | 9 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octylsilanetriol Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of octylsilanetriol self-assembled monolayers (SAMs), from the fundamental principles of their formation to their characterization and applications in research and drug development.

Introduction to Octylsilanetriol and Self-Assembled Monolayers

Octylsilanetriol (C8H17Si(OH)3) is an organosilicon compound featuring an eight-carbon alkyl chain and three hydroxyl groups attached to a central silicon atom.[1] These molecules are the fundamental building blocks for creating octylsilane self-assembled monolayers, which are highly ordered, single-molecule-thick films that spontaneously form on suitable substrates.[1] The formation of these robust monolayers is driven by the covalent bonding between the silanol groups of octylsilanetriol and hydroxylated surfaces, such as silicon wafers with a native oxide layer, glass, quartz, and various metal oxides.[2]

The octyl group provides a hydrophobic character to the surface, making these SAMs valuable for applications requiring control over surface energy and wettability. In the context of drug development and biomedical research, octylsilanetriol SAMs offer a versatile platform for studying protein adsorption, cell adhesion, and for creating biocompatible coatings.

Mechanism of SAM Formation

The formation of an octylsilanetriol SAM is a two-step process involving the hydrolysis of a precursor molecule followed by the condensation of the resulting silanetriol onto the substrate. The most common precursor is an octylalkoxysilane, such as octyltriethoxysilane.

Step 1: Hydrolysis

In the presence of trace amounts of water, the alkoxy groups of the octyltriethoxysilane precursor hydrolyze to form reactive silanol groups, yielding octylsilanetriol. This step is crucial and the amount of water in the reaction environment must be carefully controlled to prevent premature polymerization in solution.[3]

Step 2: Condensation

The newly formed octylsilanetriol molecules then adsorb onto the hydroxylated substrate. This is followed by a condensation reaction where covalent siloxane (Si-O-Si) bonds are formed between the silanol groups of the octylsilanetriol and the hydroxyl groups on the substrate surface. Lateral condensation between adjacent adsorbed molecules also occurs, creating a cross-linked, stable monolayer.[4]

Quantitative Data on Alkylsilane SAMs

The following tables summarize typical quantitative data for short-chain alkylsilane SAMs, including octylsilane derivatives, on silicon substrates. It is important to note that these values can vary depending on the specific precursor, deposition method, and substrate preparation.

Table 1: Contact Angle Measurements

| Alkylsilane SAM | Water Contact Angle (Advancing) | Reference |

| Octylsilane | ~103° | [5] |

| Octadecylsilane (OTS) | ~110° | [6] |

Table 2: Monolayer Thickness

| Alkylsilane SAM | Technique | Typical Thickness (nm) | Reference |

| Octylsilane | Ellipsometry | ~1.2 | [7] |

| Octadecylsilane (OTS) | Ellipsometry | ~2.5 | [4][8] |

| Octadecylsilane (OTS) | X-ray Reflectivity | ~2.3 | [9] |

Table 3: Surface Coverage

| Alkylsilane SAM | Technique | Typical Surface Coverage (molecules/cm²) | Reference |

| Aminopropylsilane | XPS | ~3 x 1014 | [4] |

| Thiol on Gold (for comparison) | Chronocoulometry | 1.29 x 1013 | [10] |

Experimental Protocols

Substrate Preparation: Cleaning of Silicon Wafers (RCA Method)

A pristine, hydroxylated surface is critical for the formation of a high-quality SAM. The RCA cleaning procedure is a standard method for cleaning silicon wafers.

Materials:

-

Silicon wafers

-

SC-1 solution (NH₄OH : H₂O₂ : DI Water = 1:1:5)

-

SC-2 solution (HCl : H₂O₂ : DI Water = 1:1:6)

-

Dilute hydrofluoric acid (DHF) solution

-

Deionized (DI) water (resistivity ≥18 MΩ·cm)

-

Nitrogen gas

-

Teflon or quartz wafer carriers

Procedure:

-

Pre-cleaning: If the wafers have visible organic residues, immerse them in acetone or ethanol in an ultrasonic bath for 5-10 minutes. Rinse thoroughly with DI water.

-

SC-1 Clean: Immerse the wafers in the SC-1 solution at 70-80°C for 10-15 minutes to remove organic contaminants and particles.

-

DI Water Rinse: Thoroughly rinse the wafers with DI water.

-

DHF Dip (Optional): To remove the native oxide layer, dip the wafers in a DHF solution for 1-2 minutes. This step should be followed by immediate and thorough DI water rinsing. For SAM deposition, a thin, uniform oxide layer is desired, so this step can be followed by a controlled re-oxidation or the use of the native oxide layer formed upon exposure to air.

-

SC-2 Clean: Immerse the wafers in the SC-2 solution at 70-80°C for 10-15 minutes to remove metallic ions.

-

Final DI Water Rinse: Rinse the wafers extensively with DI water.

-

Drying: Dry the wafers using a stream of high-purity nitrogen gas. The cleaned wafers should be used immediately for SAM deposition.

Synthesis of Octylsilanetriol Precursor (Octyltriethoxysilane)

Octyltriethoxysilane can be synthesized via the hydrosilylation of 1-octene with triethoxysilane.

Materials:

-

1-octene

-

Triethoxysilane

-

Karstedt's catalyst

-

Acidic promoter

Procedure:

-

The reaction is typically carried out by adding triethoxysilane to 1-octene in the presence of Karstedt's catalyst and an acidic promoter.[11]

-

The optimal reaction conditions are a temperature of 90-100°C with a controlled drop time of triethoxysilane of about 1.5 hours.[11]

-

The product, n-octyltriethoxysilane, can be purified and its structure confirmed using techniques like ¹H-NMR and gas chromatography.[11]

Octylsilanetriol SAM Formation: Solution-Phase Deposition

This is a common and straightforward method for forming SAMs.[3]

Materials:

-

Cleaned, hydroxylated substrates (e.g., silicon wafers)

-

Octyltriethoxysilane

-

Anhydrous toluene

-

Nitrogen or argon atmosphere (glove box or Schlenk line)

Procedure:

-

Prepare a 1% (v/v) solution of octyltriethoxysilane in anhydrous toluene inside a glove box or under an inert atmosphere to minimize water content.

-

Immerse the cleaned substrates in the silane solution.

-

Allow the deposition to proceed for 2-24 hours at room temperature. The optimal time can be determined experimentally.

-

Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

-

Rinse with ethanol and then DI water.

-

Dry the substrates with a stream of nitrogen.

-

(Optional) Bake the coated substrates at 110-120°C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.

Octylsilanetriol SAM Formation: Vapor-Phase Deposition

Vapor-phase deposition can produce highly uniform and reproducible monolayers.[12]

Materials:

-

Cleaned, hydroxylated substrates

-

Octyltriethoxysilane

-

Vacuum deposition chamber or desiccator

-

Vacuum pump

Procedure:

-

Place the cleaned substrates inside a vacuum chamber or desiccator.

-

Place a small, open vial containing a few drops of octyltriethoxysilane in the chamber, ensuring it is not in direct contact with the substrates.

-

Evacuate the chamber to a low pressure.

-

The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 70-100°C) for several hours.[13][14]

-

After the deposition period, vent the chamber with an inert gas.

-

Remove the coated substrates and rinse with a suitable solvent like toluene or ethanol to remove any excess silane.

-

Dry the substrates with a stream of nitrogen.

Characterization Techniques

Several surface-sensitive techniques are employed to verify the formation and quality of octylsilanetriol SAMs.

-

Contact Angle Goniometry: This technique measures the angle a liquid droplet makes with the surface. For a hydrophobic octylsilane SAM, a high water contact angle (typically >100°) indicates the successful formation of a dense monolayer.[6]

-

Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films. It is a non-destructive method to confirm the presence of the monolayer and measure its thickness with sub-nanometer resolution.[7][8]

-

Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale. It can be used to assess the uniformity and smoothness of the SAM and to identify any defects or aggregates.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface.[15] It can be used to confirm the presence of silicon, carbon, and oxygen from the SAM and to estimate the surface coverage.[10][16]

Applications in Research and Drug Development

The ability to precisely control surface properties makes octylsilanetriol SAMs valuable in various biomedical applications.

-

Controlling Protein Adsorption: The hydrophobic surface of an octylsilane SAM can be used to study the fundamentals of protein adsorption to hydrophobic surfaces.[17] Conversely, by creating mixed monolayers with hydrophilic moieties, protein adsorption can be minimized, which is crucial for developing non-fouling surfaces for biosensors and medical implants.[6][18]

-

Cell Adhesion Studies: SAMs provide well-defined surfaces for investigating the adhesion and proliferation of cells. The hydrophobicity of octylsilane SAMs can be used to modulate cell attachment.

-

Drug Delivery: While not a direct drug carrier itself, octylsilanetriol can be used to functionalize nanoparticles or other drug delivery systems. The hydrophobic surface can influence the loading and release of hydrophobic drugs.[19]

-

Improving Biocompatibility: The surface properties of medical devices and implants are critical for their biocompatibility.[20] Octylsilanetriol SAMs can be used to create defined surface chemistries to study and improve the interaction of materials with biological systems.[21]

References

- 1. chembk.com [chembk.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 7. details | Park Systems [parksystems.com]

- 8. ias.ac.in [ias.ac.in]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 18. Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solid lipid nanoparticles (SLN) for controlled drug delivery--drug release and release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

- 21. Silane coupler effects on titanium surface modification and biocompatibility [cjter.com]

Methodological & Application

Application Notes and Protocols for Creating Hydrophobic Surfaces with Octyl-silanetriol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the creation of hydrophobic surfaces using octyl-silanetriol. This procedure is critical for various applications in research and drug development, including the modification of microfluidic devices, the preparation of self-cleaning surfaces, and the prevention of non-specific protein adsorption.

Introduction

Surface modification to impart hydrophobicity is a crucial technique in many scientific disciplines. Octyl-silanetriol is a popular reagent for this purpose due to its ability to form a stable, self-assembled monolayer (SAM) on hydroxylated surfaces. The octyl group provides the desired hydrophobicity, while the silanetriol headgroup reacts with surface hydroxyl groups to form a covalent Si-O-Si bond, ensuring a durable coating. This process transforms a hydrophilic surface into a hydrophobic one, significantly increasing the water contact angle.

Quantitative Data Summary

The effectiveness of the hydrophobic treatment can be quantified by measuring the water contact angle. The following table summarizes typical contact angle values obtained on silicon dioxide surfaces treated with octyl-group-containing silanes.

| Substrate | Silane Treatment | Water Contact Angle (°) | Reference |

| SiO2 | Untreated | 25 | [1] |

| SiO2 | Octyltriethoxysilane (OTS-8) | 99 | [1] |

| SiO2 | Octadecyltrichlorosilane (OTS-18) | 105 ± 2 | [1] |

Note: Octyltriethoxysilane is a common precursor to octyl-silanetriol, which is formed upon hydrolysis.

Experimental Protocol

This protocol details the steps for the preparation of hydrophobic surfaces using an octyl-silanetriol precursor, n-octyltriethoxysilane. The octyltriethoxysilane hydrolyzes in the presence of water to form octyl-silanetriol in situ, which then reacts with the surface.

Materials

-

n-Octyltriethoxysilane (or a pre-hydrolyzed octyl-silanetriol solution)

-

Isopropanol (reagent grade)

-

Deionized (DI) water

-

Hydrochloric acid (HCl, 37%)

-

Substrates with hydroxylated surfaces (e.g., glass slides, silicon wafers)

-

Beakers and Petri dishes

-

Nitrogen or argon gas stream

-

Oven

Solution Preparation

-

Prepare a 1% (w/w) solution of n-octyltriethoxysilane in isopropanol. For example, to prepare 100 g of solution, add 1 g of n-octyltriethoxysilane to 99 g of isopropanol.

-

To this solution, add 2 wt% of deionized water and 0.2 wt% of 37% hydrochloric acid. The acid catalyzes the hydrolysis of the ethoxy groups to form the reactive silanetriol groups.

-

Stir the solution gently for a few minutes to ensure homogeneity.

Substrate Preparation

-

Clean the substrates thoroughly to ensure the presence of surface hydroxyl groups. A common procedure involves sonication in a series of solvents such as acetone, ethanol, and deionized water.

-